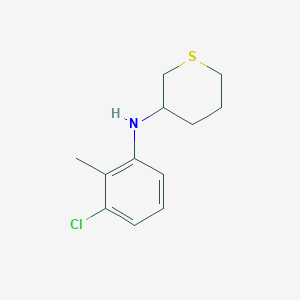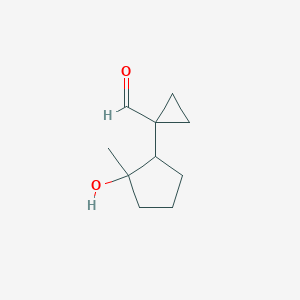
1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclopentyl group, which is further substituted with a hydroxy and methyl group. It is primarily used in research and development projects due to its unique chemical structure and properties .
Preparation Methods
The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the hydroxy or methyl groups are replaced with other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological systems.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
Cyclopentyl derivatives: These compounds have a cyclopentyl ring with different functional groups attached.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a substituted cyclopentyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(12)4-2-3-8(9)10(7-11)5-6-10/h7-8,12H,2-6H2,1H3 |
InChI Key |
ILWWNOYTXMCLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C2(CC2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


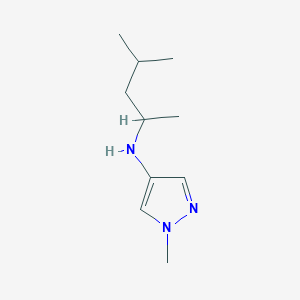
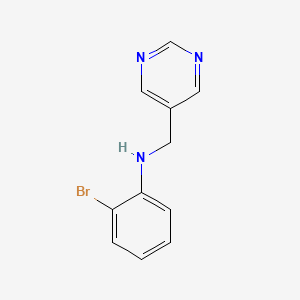
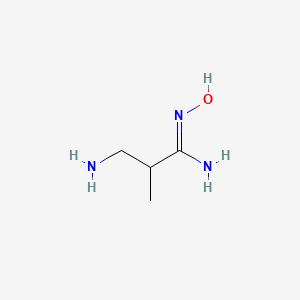


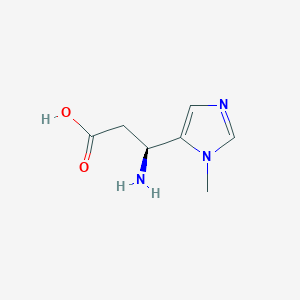
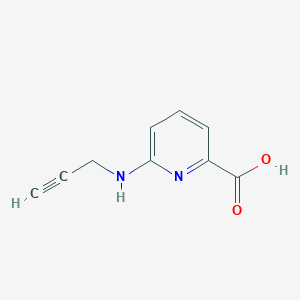
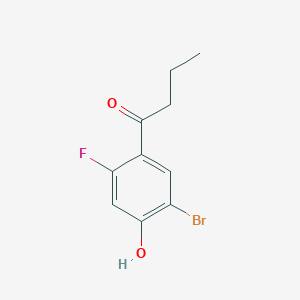
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
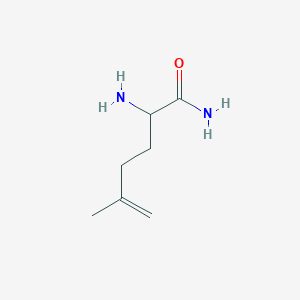
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)
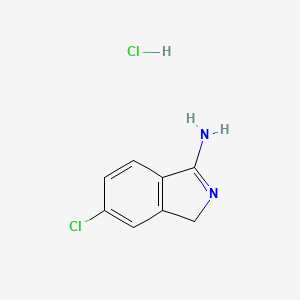
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)
